N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide
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Overview
Description
N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, an isopropyl-amino group, a cyclohexyl ring, and a 2-chloro-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of cyclohexylamine with benzyl chloride to form N-benzyl-cyclohexylamine. This intermediate is then reacted with isopropylamine under specific conditions to introduce the isopropyl-amino group. Finally, the resulting compound is treated with 2-chloroacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro group in the acetamide moiety can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted acetamide derivatives.
Scientific Research Applications
N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide can be compared with other similar compounds, such as:
N-Benzyl-cyclohexylamine: Lacks the isopropyl-amino and 2-chloro-acetamide groups.
N-Isopropyl-cyclohexylamine: Lacks the benzyl and 2-chloro-acetamide groups.
2-Chloro-N-cyclohexyl-acetamide: Lacks the benzyl and isopropyl-amino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c1-14(2)21(13-15-6-4-3-5-7-15)17-10-8-16(9-11-17)20-18(22)12-19/h3-7,14,16-17H,8-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWZFURPGMGOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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